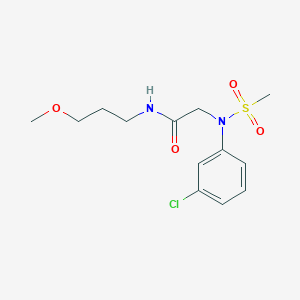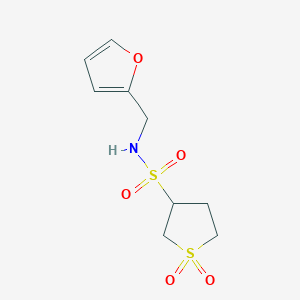![molecular formula C16H23NOS B4890238 N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4890238.png)
N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide is an organic compound that belongs to the class of amides. It is an important compound in the field of medicinal chemistry due to its potential applications as a drug molecule. The compound has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide involves the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, this compound reduces inflammation and pain. The compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce tumor growth and induce apoptosis in cancer cells. The compound has a low toxicity profile, and it does not exhibit any significant adverse effects on the liver or kidney function.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide is a useful compound for laboratory experiments due to its potential applications in medicinal chemistry. Its synthesis method is relatively simple, and it can be obtained in high yields and purity. The compound has a low toxicity profile, which makes it safe for use in animal models. However, its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide. One potential application is its use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to optimize its dosing regimen. Another potential application is its use as an anti-inflammatory and analgesic agent for the treatment of chronic pain. Further studies are needed to determine its safety and efficacy in humans. Additionally, the compound could be modified to improve its pharmacokinetic properties and increase its potency against its molecular targets.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide involves the reaction of cyclohexylamine with 4-methylbenzenethiol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 3-chloropropanoic acid to yield this compound. This synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
N-cyclohexyl-3-[(4-methylphenyl)thio]propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. The compound has been tested against various cancer cell lines, and it has shown promising results in inhibiting their growth and proliferation.
Propriétés
IUPAC Name |
N-cyclohexyl-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-13-7-9-15(10-8-13)19-12-11-16(18)17-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEOCNNUOFVQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B4890161.png)
![7-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-4-(2,4,5-trimethoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4890180.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(1-piperidinyl)acetamide hydrochloride](/img/structure/B4890191.png)

![N~2~-(3-methoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4890198.png)
![methyl N-{4,6-bis[(2-hydroxyphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B4890205.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B4890217.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B4890230.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4890248.png)
![N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide](/img/structure/B4890252.png)
![1,2-bis(4-ethoxyphenyl)-3-methyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium perchlorate](/img/structure/B4890259.png)
